molecular formula C14H18O3 B1325838 5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid CAS No. 92864-23-8

5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B1325838
CAS RN: 92864-23-8
M. Wt: 234.29 g/mol
InChI Key: OQTXPVGEWWEPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves analyzing the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reactants, products, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index, as well as chemical properties like acidity/basicity, reactivity, and stability.


Scientific Research Applications

Heterocyclic Rearrangement and Oxadiazole Synthesis

Research by Potkin et al. (2012) and Potkin et al. (2009) involves the transformation of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids, which then rearrange to form 1,2,5-oxadiazoles. This process includes the use of compounds like 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid in the synthesis of oxadiazoles and isoxazoles, indicating its importance in synthetic organic chemistry and pharmaceuticals (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012); (Potkin, Petkevich, & Kurman, 2009).

Interorgan Signaling and Metabolomics

Whitehead et al. (2021) discuss the role of small molecule metabokines like 3-methyl-2-oxovaleric acid in the physiological interorgan signaling network. This research highlights the potential of 5-oxovaleric acid derivatives in understanding metabolic processes and energy expenditure (Whitehead et al., 2021).

Photoremovable Protecting Group in Organic Synthesis

Zabadal et al. (2001) and Klan et al. (2000) explore the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids, which is relevant for “caged compounds” in biochemistry. This signifies the potential application of related compounds like 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid in the field of organic synthesis and drug development (Zabadal et al., 2001); (Klan, Zabadal, & Heger, 2000).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storing the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-(2,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-4-5-11(3)12(6-9)13(15)7-10(2)8-14(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTXPVGEWWEPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645501
Record name 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid

CAS RN

92864-23-8
Record name 5-(2,5-Dimethylphenyl)-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.